REACTION_CXSMILES
|
[C:1]([NH:9][NH2:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:11][N:12]1[CH2:17][CH2:16][C:15](=O)[CH2:14][CH2:13]1.[BH4-].[Na+]>CO>[C:1]([NH:9][NH:10][CH:15]1[CH2:16][CH2:17][N:12]([CH3:11])[CH2:13][CH2:14]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
272 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NN
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
226 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)=O
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Slight cooling
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for half an hour at 30° C.
|
Type
|
WAIT
|
Details
|
for a further 1 hour at 60° C
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
ADDITION
|
Details
|
Towards the end of the addition the mixture
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated off
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
ADDITION
|
Details
|
to the residue 900 g ice and 1000 ml dichloromethane are added
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
STIRRING
|
Details
|
the aqueous phase is shaken twice with 300 ml dichloromethane in each case
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions are dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the dichloromethane evaporated off
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized in 1 liter of isopropanol with the addition of 10 g active charcoal
|
Type
|
CUSTOM
|
Details
|
The reaction product is dried in a drying cupboard at 50° C. in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NNC1CCN(CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |